molecular formula C16H16N2O2S2 B2956561 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one CAS No. 777877-77-7

5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one

Cat. No.: B2956561
CAS No.: 777877-77-7
M. Wt: 332.44
InChI Key: SQMXURMJCJFVOU-UHFFFAOYSA-N
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Description

The compound 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one features a fused thieno[2,3-d]pyrimidin-4-one core, substituted with ethyl, methyl, and 4-hydroxy-2-methylphenyl groups. While direct synthesis or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds 9a, 7a, and others from the thieno[2,3-d]pyrimidinone family) suggest synthesis via sodium hydrogensulfide-mediated cyclization of pyrimidine precursors . Key functional groups, such as the 4-hydroxyphenyl moiety, may influence solubility and hydrogen-bonding capacity compared to alkylthio or amino substituents in related derivatives.

Properties

IUPAC Name

5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-4-11-9(3)22-14-13(11)15(20)18(16(21)17-14)12-6-5-10(19)7-8(12)2/h5-7,19H,4H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMXURMJCJFVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=C(C=C3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenolic and ethyl groups. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Spectroscopic Differences

The target compound shares its core with analogs like 9a and 7a , but differs in substituents (Table 1).

Table 1: Comparison of Key Structural and Spectroscopic Features

Compound ID Molecular Formula Substituents IR Peaks (cm⁻¹) Notable NMR Shifts (δ ppm)
Target Compound C₁₇H₁₈N₂O₂S₂* 5-Ethyl, 3-(4-hydroxy-2-methylphenyl) ~3400 (OH stretch)† Aromatic protons (6.5–7.5), ethyl (δ 1.2–1.4)
9a C₁₆H₁₈ClN₂O₃S₂ 4-(Ethylsulfanyl), 5-methyl 3396 (OH), 1729 (C=O) 1.38 (t, 3H, ethyl), 1.75 (s, 3H, methyl)
7a C₁₀H₁₃N₃O₂S₂ 4-(Dimethylamino), 5-methyl 3210 (NH), 1720 (C=O) 1.65 (s, 3H, methyl), 3.35 (s, 6H, N(CH₃)₂)
4h C₁₆H₁₉NO₃ Ethoxycarbonyl, 4-methylphenyl N/A 7.20–6.89 (m, Ar-H), 1.39 (t, 3H, CH₃)

*Inferred based on structural similarity; †Predicted for phenolic OH.

Key Observations:
  • Hydrogen Bonding: The target’s 4-hydroxyphenyl group likely enhances water solubility compared to the alkylthio groups in 9a or dimethylamino in 7a, as seen in IR spectra (broad OH stretch ~3400 cm⁻¹) .
  • Electronic Environment: The thieno[2,3-d]pyrimidinone core’s sulfur atoms may stabilize π-π stacking interactions, differing from the oxygen-rich dihydropyridone in 4h .

Pharmacological Implications (Hypothetical)

While biological data for the target compound are unavailable, trends from analogs suggest:

  • Alkylthio vs. Hydroxyl Groups : Sulfur-containing substituents (e.g., in 9a ) often improve membrane permeability, whereas hydroxyl groups (as in the target) may enhance target binding but reduce bioavailability .
  • Core Modifications: Thieno[2,3-d]pyrimidinones generally exhibit better metabolic stability than dihydropyridones (e.g., 4h) due to reduced ring strain and sulfur’s electron-withdrawing effects .

Biological Activity

5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thieno[2,3-d]pyrimidines and features a thioxo group that may contribute to its biological activity. The synthesis typically involves multi-step organic reactions that create the thieno[2,3-d]pyrimidine core followed by the introduction of various functional groups, including phenolic and ethyl groups. The reaction conditions often require strong acids or bases and specific catalysts to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism of action is believed to involve interaction with bacterial enzymes or receptors, potentially inhibiting their function through redox reactions facilitated by the thioxo group and hydrogen bonding through the phenolic moiety .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It has been tested against fungal species such as:

  • Candida albicans
  • Aspergillus niger

The results indicate that it can inhibit fungal growth effectively, suggesting its potential as a therapeutic agent in treating fungal infections .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on microbial enzymes, preventing substrate access.
  • Redox Reactions : The thioxo group can participate in redox reactions that alter the redox state of microbial cells.
  • Hydrogen Bonding : The phenolic group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antimicrobial Studies : In a study comparing several derivatives of thieno[2,3-d]pyrimidines, 5-Ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl showed superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like norfloxacin .
  • Fungal Inhibition : Another investigation highlighted its antifungal properties against clinically relevant strains of fungi. The compound exhibited comparable efficacy to established antifungal agents, indicating its potential as a new therapeutic option for fungal infections .

Data Summary

Biological ActivityTest OrganismsResults
AntibacterialStaphylococcus aureusSignificant inhibition observed
Escherichia coliEffective at low concentrations
Pseudomonas aeruginosaComparable to standard antibiotics
AntifungalCandida albicansStrong inhibitory effects
Aspergillus nigerEffective against multiple strains

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